molecular formula C23H26N2O B12979829 (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one

Cat. No.: B12979829
M. Wt: 346.5 g/mol
InChI Key: XPIMMBVOSAKJLT-COPRSSIGSA-N
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Description

The compound (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.0²,⁶]undecan-7-one is a tricyclic diaza derivative featuring a rigid bicyclic core fused with a ketone-bearing ring. Its stereochemical configuration (1R,2S,6R,8S) is critical to its spatial interactions and reactivity.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one

InChI

InChI=1S/C23H26N2O/c26-23-21-15-24(11-17-7-3-1-4-8-17)13-19(21)20-14-25(16-22(20)23)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2/t19-,20+,21-,22+

InChI Key

XPIMMBVOSAKJLT-COPRSSIGSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3CN(C[C@@H]3C(=O)[C@@H]2CN1CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1C2C3CN(CC3C(=O)C2CN1CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the tricyclic core under basic conditions.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one is a complex organic molecule with significant potential across various scientific fields. This article aims to explore its applications in detail, focusing on its roles in pharmaceutical development, materials science, and catalysis.

Properties

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 278.35 g/mol
  • Solubility : Exhibits good solubility in organic solvents, enhancing its applicability in various chemical reactions.

Pharmaceutical Development

The compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the development of targeted therapies for diseases such as cancer and neurological disorders.

Case Study: Anticancer Agents

Recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting tumor growth in vitro. For instance, modifications to the benzyl groups have shown enhanced activity against specific cancer cell lines, making it a promising candidate for further drug development.

Materials Science

In materials science, the compound is utilized to enhance the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices leads to improved durability and performance in demanding applications.

Case Study: Polymer Composites

Research on polymer composites incorporating this compound has revealed significant improvements in tensile strength and thermal resistance compared to standard polymers. These enhancements are particularly beneficial in automotive and aerospace applications where material performance is critical.

Catalysis

The compound also exhibits catalytic properties that can accelerate various chemical reactions. Its ability to stabilize transition states makes it a valuable catalyst in organic synthesis.

Case Study: Organic Synthesis Reactions

In laboratory settings, (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one has been employed as a catalyst for reactions such as Diels-Alder cycloadditions and Friedel-Crafts acylations, yielding higher reaction rates and improved product yields.

Comparative Analysis of Applications

Application AreaKey BenefitsNotable Studies/Findings
Pharmaceutical DevelopmentTargeted therapy development; anticancer activityEfficacy against specific cancer cell lines
Materials ScienceEnhanced mechanical properties; thermal stabilityImproved tensile strength in polymer composites
CatalysisIncreased reaction rates; higher yieldsEffective in Diels-Alder and Friedel-Crafts reactions

Mechanism of Action

The mechanism of action of (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activities. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tricyclic Diaza/Ketone Family

Compound A : (1R,2S,6R,8S,10R)-10-Methoxy-2-methyl-5-oxotricyclo[6.3.0.0²,⁶]undecane-4-carboxylate
  • Key Differences :
    • Replaces the 4,10-dibenzyl groups with a methoxy group at C-10 and a methyl ester at C-3.
    • Exhibits a linear triquinane framework instead of a fused diazatricyclo system.
  • Synthesis: Synthesized via rhodium carbenoid-mediated activation of a tertiary methyl group .
  • Relevance : Highlights the impact of substituents on ring strain and reactivity in tricyclic systems.
Compound B : (1R,6R)-4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
  • Key Differences :
    • A bicyclic oxabicyclo structure lacking the diaza and benzyl groups.
    • Contains a 7-oxa bridge and methyl substituents.
  • Application : Serves as an aggregation pheromone in Curculionidae beetles, demonstrating the biological relevance of stereochemical precision in small tricyclic molecules .
Compound C : (1R,2S,6R,8S,10S)-Sesquiterpenoid (Compound 206)
  • Key Differences: A sesquiterpenoid with a (1R,2S,6R,8S,10S) configuration and an oxane ring. Lacks the diazatricyclo backbone but shares stereochemical features at C-1, C-2, C-6, and C-6.
  • Structural Insight : The α-orientation of the oxane ring in this compound underscores the role of spatial interactions in stabilizing tricyclic conformations .

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₅H₂₈N₂O C₁₆H₂₂O₅ C₉H₁₄O₂ C₁₅H₂₂O₂
Molecular Weight 384.51 g/mol 294.34 g/mol 154.21 g/mol 234.33 g/mol
Key Substituents 4,10-Dibenzyl, 7-ketone 10-Methoxy, 4-carboxylate 4,4,6-Trimethyl, 7-oxa bridge Oxane ring, methyl groups
Stereochemical Features (1R,2S,6R,8S) (1R,2S,6R,8S,10R) (1R,6R) (1R,2S,6R,8S,10S)
Biological Role Not reported Intermediate in diterpene synthesis Pheromone activity Sesquiterpenoid metabolite

Research Findings and Implications

Functional Group Impact

  • Benzyl Groups: The 4,10-dibenzyl substituents in the target compound likely enhance lipophilicity (predicted LogP > 5) compared to Compound B’s methyl groups (LogP ~2.5).
  • Ketone vs. Ester : The 7-ketone in the target compound offers a reactive site absent in Compound A’s ester-functionalized analogue, suggesting divergent reactivity in nucleophilic additions or reductions.

Biological Activity

Structure

The compound features a unique bicyclic structure with two benzyl groups and a diazatricyclo framework. Its molecular formula is C23H28N2C_{23}H_{28}N_2 with a molecular weight of approximately 348.49 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one exhibit significant antimicrobial activity. For instance, a study reported that derivatives of this compound showed effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. A notable case study involved its application on human breast cancer cells (MCF-7), where it induced apoptosis through the activation of caspase pathways . The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to inhibit oxidative stress and reduce neuroinflammation in neuronal cell cultures exposed to toxic agents . This suggests that it may have therapeutic implications for conditions such as Alzheimer's disease.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress and inflammation

Case Study 1: Antimicrobial Efficacy

A study conducted on (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial properties.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound (10 µM to 100 µM), researchers observed a dose-dependent increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis. The results highlighted significant apoptotic activity at 50 µM with over 60% of the cells undergoing apoptosis compared to controls.

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